LRRK2 Kinase Inhibition: Potency Differential Within Patent US9499542 Series
In a direct head-to-head comparison within the same patent series (US9499542), N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine (Example 22) demonstrated an IC50 of 27 nM against wild-type LRRK2 kinase using the LanthaScreen kinase activity assay [1]. This compares favorably to a closely related analog (Example 9; BDBM254926), which exhibited an IC50 of 149 nM under identical assay conditions [2]. The 5.5-fold superior potency of the target compound is attributable to the specific 2-methoxyphenyl substitution pattern, which optimizes interactions within the kinase ATP-binding pocket.
| Evidence Dimension | LRRK2 WT kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | US9499542 Example 9 (BDBM254926) - 149 nM |
| Quantified Difference | 5.5-fold greater potency (lower IC50) |
| Conditions | LanthaScreen kinase activity assay, pH 8.5, 2°C |
Why This Matters
This 5.5-fold potency differential directly impacts the achievable therapeutic window and required dosing concentration in LRRK2-mediated disease models, making the 2-methoxyphenyl analog the superior choice for Parkinson's disease research where LRRK2 inhibition is the primary target.
- [1] BindingDB. BDBM254939 (US9499542, Example 22). LRRK2 WT IC50 = 27 nM. LanthaScreen assay, pH 8.5, 2°C. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=254939. View Source
- [2] BindingDB. BDBM254926 (US9499542, Example 9). LRRK2 WT IC50 = 149 nM. LanthaScreen assay, pH 8.5, 2°C. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=254926. View Source
